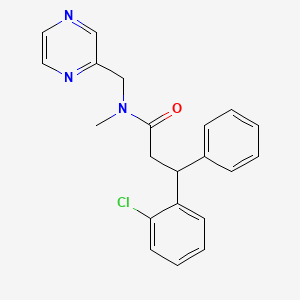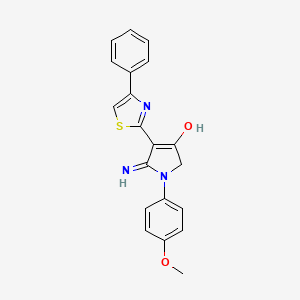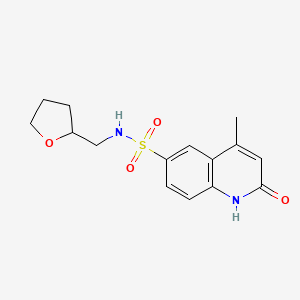
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
作用机制
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to decreased activation of downstream signaling pathways, including NF-κB and AKT. This ultimately leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been shown to have potent anti-tumor activity in various B-cell malignancies. Additionally, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been shown to have a favorable safety profile in preclinical toxicology studies.
实验室实验的优点和局限性
One advantage of using 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling. However, one limitation is that 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has a relatively short half-life, which may limit its efficacy in certain experimental settings.
未来方向
There are several potential future directions for research on 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide. One area of interest is the combination of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Additionally, there is interest in exploring the role of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide in other B-cell malignancies beyond CLL, MCL, and DLBCL. Finally, there is ongoing research on the development of more potent and selective BTK inhibitors, which may have advantages over 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide in certain experimental settings.
合成方法
The synthesis of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with 2-pyrazinylmethanol to form 2-(2-pyrazinylmethoxy)benzonitrile. This intermediate is then reacted with N-methyl-N-phenylpropanamide in the presence of a base to form the desired product, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide. The overall yield of the synthesis is around 35%.
科学研究应用
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.
属性
IUPAC Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(pyrazin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-25(15-17-14-23-11-12-24-17)21(26)13-19(16-7-3-2-4-8-16)18-9-5-6-10-20(18)22/h2-12,14,19H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGZVXGOHCJROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6120099.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6120104.png)
![1-[2-({3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-piperidinone](/img/structure/B6120108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,6-trimethyl-4-pyrimidinecarboxamide](/img/structure/B6120111.png)
![2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120113.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6120130.png)

![N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)

![3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6120145.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B6120153.png)
![N-allyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6120171.png)
![1-(4-fluorophenyl)-4-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6120174.png)